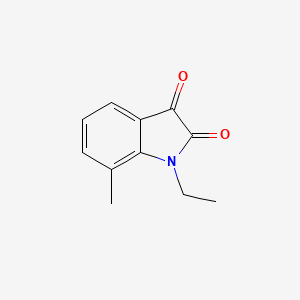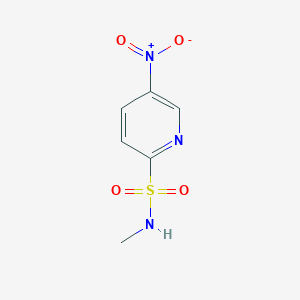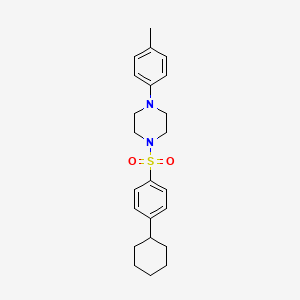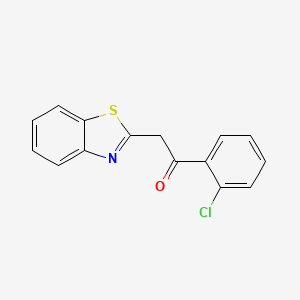![molecular formula C11H17N3O B12120118 Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- CAS No. 1152505-34-4](/img/structure/B12120118.png)
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is a chemical compound with the molecular formula C9H14ClN3. It is known for its unique structure, which includes a pyridine ring and an ethoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- typically involves the reaction of butanimidamide with 2-(2-pyridinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automation can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Pyridinyl)butanimidamide hydrochloride
- 2-(2-Pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine hydrochloride
- 2-(4-Aminophenyl)-3-pyridinol dihydrochloride
Uniqueness
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is unique due to its specific structure, which includes both a pyridine ring and an ethoxy group. This combination of functional groups gives it distinct chemical properties and makes it valuable for various research applications.
Propiedades
Número CAS |
1152505-34-4 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-(2-pyridin-2-ylethoxy)butanimidamide |
InChI |
InChI=1S/C11H17N3O/c12-11(13)5-3-8-15-9-6-10-4-1-2-7-14-10/h1-2,4,7H,3,5-6,8-9H2,(H3,12,13) |
Clave InChI |
GRYSAZSPJPGYAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCOCCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)
![(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12120054.png)
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)




![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)



